molecular formula C48H95NO5 B12364314 heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B12364314
M. Wt: 766.3 g/mol
InChI Key: KYGLUDBQFPGWLA-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems. It is known for its role in the delivery of mRNA vaccines, making it a significant compound in the field of biotechnology and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced technologies such as continuous flow reactors and high-throughput screening helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves its incorporation into lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by fusing with the cell membrane, allowing the mRNA to enter the cytoplasm. Once inside, the mRNA is translated into the desired protein, triggering an immune response in the case of vaccines .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(3-aminopropyl)-(6-oxo-6-(undecan-3-yloxy)hexyl)amino]octanoate

Uniqueness

Heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific structure, which enhances its ability to form stable lipid nanoparticles. This stability is crucial for the effective delivery of mRNA vaccines, making it a preferred choice in pharmaceutical applications .

Properties

Molecular Formula

C48H95NO5

Molecular Weight

766.3 g/mol

IUPAC Name

heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C48H95NO5/c1-5-9-13-17-21-27-35-45(36-28-22-18-14-10-6-2)53-47(51)39-31-25-33-41-49(43-44-50)42-34-26-32-40-48(52)54-46(37-29-23-19-15-11-7-3)38-30-24-20-16-12-8-4/h45-46,50H,5-44H2,1-4H3

InChI Key

KYGLUDBQFPGWLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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